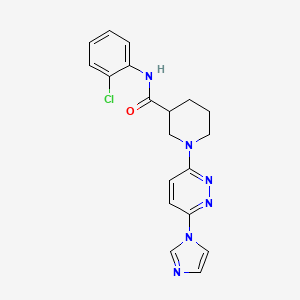![molecular formula C17H22N4O3S B2578098 7-Cyclohexyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872627-52-6](/img/structure/B2578098.png)
7-Cyclohexyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Cyclohexyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione” is a complex organic compound that contains a pyrimido[4,5-d]pyrimidine core, which is a bicyclic structure consisting of two fused pyrimidine rings . This compound also has various functional groups attached to it, including a cyclohexyl group, a dimethyl group, and a 2-oxopropylsulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic pyrimido[4,5-d]pyrimidine core, with the various functional groups attached at specific positions on the rings. The exact three-dimensional structure would depend on the spatial arrangement of these groups and could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the 2-oxopropylsulfanyl group might be susceptible to oxidation or substitution reactions. The pyrimido[4,5-d]pyrimidine core might also participate in various reactions, particularly if it’s part of a larger molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies and Chemical Reactions
Regioselective Amination of Condensed Pyrimidines : The study by Gulevskaya et al. (1994) demonstrates the regioselective amination of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, leading to the formation of 7-amino derivatives. This process involves the reaction with alkylamides in liquid ammonia in the presence of oxidizing agents, showcasing a methodology for introducing amino groups into the pyrimidine core (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).
Synthesis of Pyrimidine Annelated Heterocycles : Majumdar et al. (2001) described the synthesis of pyrimidine annelated heterocycles starting from 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil. Various reagents were used to achieve bromination and cyclization, yielding heterocycles with potential pharmacological significance (Majumdar, Das, Kundu, & Bandyopadhyay, 2001).
Three-Component Condensation for Heterocyclic Compounds : Komkov et al. (2006) reported a three-component condensation involving 5-acetyl-4-aminopyrimidine derivatives, dimedone (or cyclohexane-1,3-dione), and triethyl orthoacetate (or triethyl orthopropionate) to produce 7-(1,3-dioxocyclohex-2-ylidene)-7,8-dihydropyrido[2,3-d]pyrimidine derivatives. These compounds, containing the enamino ketone fragment, have potential for forming boron chelates (Komkov, Prezent, Ignatenko, Yakovlev, & Dorokhov, 2006).
Potential Biological Activities
- Antitumor Activity : Shabani et al. (2009) synthesized 6-(cyclohexylamino)-1,3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and its metal complexes, demonstrating excellent antitumor activity against human chronic myeloid leukemia (K562) and human T lymphocyte carcinoma (Jurkat) cell lines. This study highlights the potential of pyrimidine derivatives in cancer therapy (Shabani, Ghammamy, Mehrani, Teimouri, Soleimani, & Kaviani, 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-cyclohexyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-10(22)9-25-15-12-14(20(2)17(24)21(3)16(12)23)18-13(19-15)11-7-5-4-6-8-11/h11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYGVBUXXKZSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyclohexyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

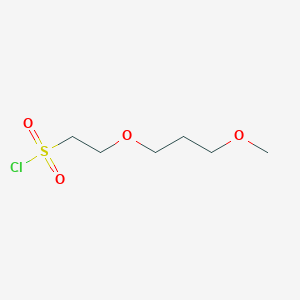
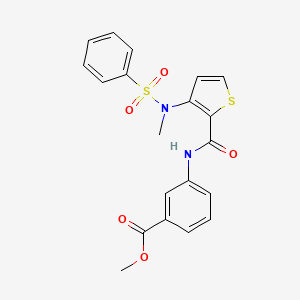
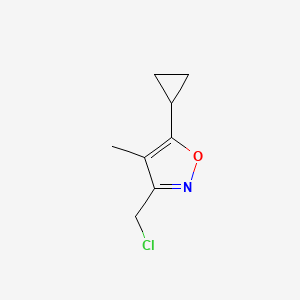
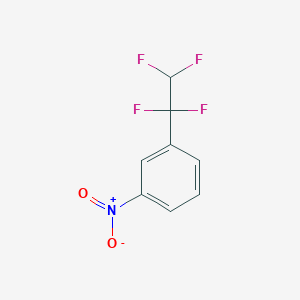
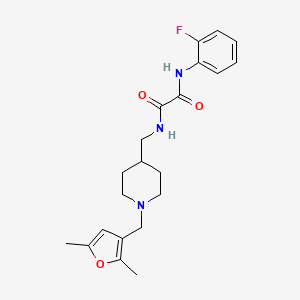
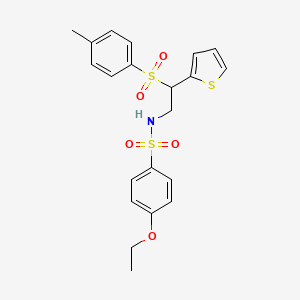

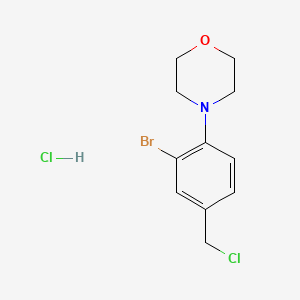
![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B2578032.png)
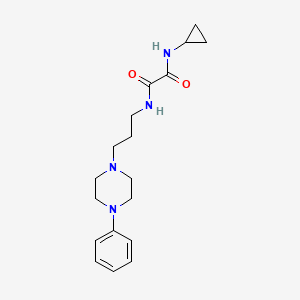
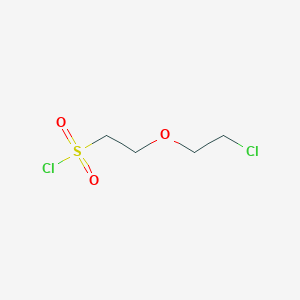
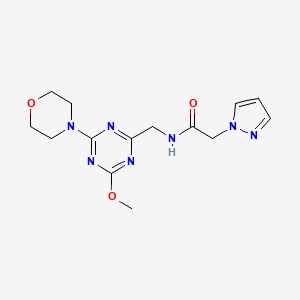
![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2578037.png)
